alpha-Synuclein

説明

特性

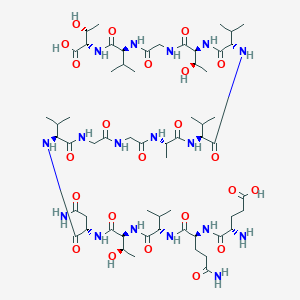

分子式 |

C60H103N17O23 |

|---|---|

分子量 |

1430.6 g/mol |

IUPAC名 |

(4S)-4-amino-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C60H103N17O23/c1-23(2)41(72-52(91)34(19-36(63)82)69-59(98)47(30(13)79)76-57(96)44(26(7)8)73-51(90)33(16-17-35(62)81)68-50(89)32(61)15-18-40(86)87)53(92)65-20-37(83)64-21-38(84)67-28(11)49(88)71-43(25(5)6)56(95)74-45(27(9)10)58(97)75-46(29(12)78)54(93)66-22-39(85)70-42(24(3)4)55(94)77-48(31(14)80)60(99)100/h23-34,41-48,78-80H,15-22,61H2,1-14H3,(H2,62,81)(H2,63,82)(H,64,83)(H,65,92)(H,66,93)(H,67,84)(H,68,89)(H,69,98)(H,70,85)(H,71,88)(H,72,91)(H,73,90)(H,74,95)(H,75,97)(H,76,96)(H,77,94)(H,86,87)(H,99,100)/t28-,29+,30+,31+,32-,33-,34-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 |

InChIキー |

BLNGPBLOXXYPMY-ARWHJJERSA-N |

異性体SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)N)O |

正規SMILES |

CC(C)C(C(=O)NC(C(C)O)C(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)N |

製品の起源 |

United States |

Foundational & Exploratory

The Native Function of Monomerіc Alpha-Synuclein in Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-synuclein (α-syn), a 140-amino acid protein enriched in presynaptic terminals, is a central figure in the pathology of Parkinson's disease and other synucleinopathies.[1][2] However, understanding its native, physiological role as a monomer is critical to deciphering the mechanisms that trigger its pathological transformation. Under normal physiological conditions, monomeric α-synuclein is a dynamic protein, existing in equilibrium between a soluble, intrinsically disordered state in the cytosol and an α-helical, membrane-bound form.[1][3] This guide provides a comprehensive technical overview of the core functions of monomeric α-synuclein in neurons, with a focus on its involvement in synaptic vesicle trafficking, neurotransmitter release, and its interactions with key presynaptic proteins.

Presynaptic Localization and Membrane Interaction

Monomeric α-synuclein is predominantly localized to the presynaptic terminals of neurons.[2][4][5] Its association with synaptic vesicles is a cornerstone of its physiological function.[6] This interaction is primarily mediated by its N-terminal region (residues 1-60), which contains imperfect KTKEGV repeats that form an amphipathic α-helix upon binding to lipid membranes.[3][4][7] This conformational shift from a disordered monomer to a structured, membrane-bound state is crucial for its activities at the synapse.[3][8]

Lipid Binding Specificity

The binding of α-synuclein to membranes is not indiscriminate. It shows a preference for small, highly curved vesicles, such as synaptic vesicles, and membranes enriched in acidic phospholipids (B1166683) like phosphatidylserine (B164497) (PS) and phosphatidic acid (PA).[3] This interaction is thought to be stabilized by both electrostatic interactions between the positively charged residues in the N-terminus of α-synuclein and the negatively charged lipid headgroups, as well as the insertion of hydrophobic residues into packing defects within the lipid bilayer.[3][9]

Role in the Synaptic Vesicle Cycle

Monomeric α-synuclein is a key regulator of multiple steps in the synaptic vesicle (SV) cycle, ensuring the fidelity and efficiency of neurotransmission. Its influence extends from the maintenance of vesicle pools to the fine-tuning of their release and recycling.[2][4][10]

Maintenance of Synaptic Vesicle Pools

α-Synuclein is involved in the organization and maintenance of distinct pools of synaptic vesicles, including the readily releasable pool (RRP), the recycling pool, and the reserve pool.[2][4] It is proposed to contribute to the clustering of synaptic vesicles, potentially by cross-linking them, thereby regulating their availability for release.[4][11] Overexpression of α-synuclein can lead to a reduction in the size of the recycling pool and inhibit the reclustering of vesicles after endocytosis.[12]

Regulation of Synaptic Vesicle Docking and Priming

Evidence suggests that α-synuclein plays a role in the docking of synaptic vesicles at the active zone and their subsequent priming for exocytosis.[2] It can influence the number of docked vesicles, although reports on its precise effect have been conflicting.[2] Some studies suggest that overexpression of α-synuclein can inhibit vesicle priming.[2]

Interaction with the SNARE Complex and Neurotransmitter Release

A critical aspect of α-synuclein's function is its interaction with the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex, the core machinery driving synaptic vesicle fusion.

Chaperoning SNARE Complex Assembly

Monomeric α-synuclein can act as a molecular chaperone, promoting the assembly of the SNARE complex.[10][13][14] It achieves this by directly binding to the v-SNARE protein synaptobrevin-2 (also known as VAMP2) through its C-terminal domain.[4][13][15] This interaction is thought to facilitate the pairing of synaptobrevin-2 with the t-SNAREs SNAP-25 and syntaxin-1 on the presynaptic membrane, a prerequisite for membrane fusion.[13][16] Studies have shown that in the absence of synucleins, there is an age- and activity-dependent deficit in SNARE complex assembly.[4][13]

Modulation of Neurotransmitter Release

The net effect of monomeric α-synuclein on neurotransmitter release is complex and appears to be concentration-dependent.[17] While its role in promoting SNARE complex assembly suggests a positive regulatory function, numerous studies have shown that overexpression of α-synuclein inhibits neurotransmitter release.[12][18][19] This inhibitory effect may be due to a reduction in the size of the readily releasable pool of synaptic vesicles or a direct impairment of the fusion process.[12] Conversely, a lack of α-synuclein can impair certain forms of synaptic potentiation, suggesting a role in enhancing transmitter release under specific conditions.[1][20]

Involvement in Synaptic Plasticity

Through its modulation of neurotransmitter release and vesicle trafficking, α-synuclein is implicated in synaptic plasticity, the cellular basis of learning and memory. It has been shown to be involved in both long-term potentiation (LTP) and long-term depression (LTD) of synaptic transmission.[1][20] For instance, the suppression of α-synuclein expression can block the potentiation of synaptic transmission.[20]

Regulation of Dopamine (B1211576) Homeostasis

In dopaminergic neurons, the primary cell type affected in Parkinson's disease, α-synuclein plays a specialized role in regulating dopamine homeostasis.[1][8] It is involved in the synthesis, storage, and reuptake of dopamine.[1] Overexpression of α-synuclein can impact dopamine production and affect the function of the vesicular monoamine transporter 2 (VMAT2), which is responsible for loading dopamine into synaptic vesicles.[1][8]

Quantitative Data Summary

| Parameter | Finding | Organism/System | Reference |

| α-Synuclein Concentration | Modulates vesicle release in a concentration-dependent manner. Low concentrations potentiate, while high concentrations inhibit. | RBL-2H3 cells | [17] |

| SNARE Complex Assembly | α-Synuclein promotes SNARE-complex assembly in vitro and in vivo. | Mouse neurons, HEK293T cells | [13][14] |

| Synaptic Vesicle Pool Size | Overexpression of α-synuclein reduces the size of the synaptic vesicle recycling pool. | Rat hippocampal neurons | [12] |

| Neurotransmitter Release | Modest overexpression of α-synuclein markedly inhibits neurotransmitter release. | Rat midbrain neurons | [12] |

| PSD-95 Levels | Reduced by 48% in post-mortem tissue of Parkinson's disease patients. | Human | [21] |

Experimental Protocols

Protocol 1: In Vitro SNARE Complex Assembly Assay

This protocol is adapted from studies demonstrating the chaperone-like activity of α-synuclein on SNARE complex formation.[13][14]

Objective: To quantify the effect of monomeric α-synuclein on the assembly of the SNARE complex in a cell-free system.

Materials:

-

Recombinant, purified SNARE proteins: Syntaxin-1A (t-SNARE), SNAP-25 (t-SNARE), and Synaptobrevin-2/VAMP2 (v-SNARE).

-

Recombinant, purified monomeric α-synuclein.

-

Liposomes mimicking synaptic vesicles (containing VAMP2) and target membranes (containing Syntaxin-1A and SNAP-25).

-

Reaction buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM KCl, 1 mM DTT).

-

SDS-PAGE gels and Western blotting reagents.

-

Antibodies against SNARE proteins.

Procedure:

-

Prepare liposomes reconstituted with the respective SNARE proteins.

-

Incubate the v-SNARE-containing liposomes with the t-SNARE-containing liposomes in the reaction buffer.

-

In parallel, set up identical reactions containing varying concentrations of monomeric α-synuclein.

-

Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes) to allow for SNARE complex assembly.

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Resolve the proteins by SDS-PAGE. The assembled SNARE complex is stable in SDS and will migrate as a higher molecular weight band.

-

Transfer the proteins to a nitrocellulose membrane and perform Western blotting using antibodies against one of the SNARE proteins (e.g., Syntaxin-1A).

-

Quantify the intensity of the band corresponding to the assembled SNARE complex.

-

Compare the amount of assembled SNARE complex in the presence and absence of α-synuclein to determine its effect.

Protocol 2: Synaptic Vesicle Recycling Assay using pHluorins

This protocol is based on imaging techniques used to monitor synaptic vesicle exocytosis and endocytosis in real-time.[12]

Objective: To visualize and quantify the effect of α-synuclein overexpression on synaptic vesicle recycling in cultured neurons.

Materials:

-

Primary neuronal cultures (e.g., hippocampal or cortical neurons).

-

Expression vectors for synaptophysin-pHluorin (a pH-sensitive GFP fused to a synaptic vesicle protein) and α-synuclein.

-

Transfection reagents for neurons.

-

Live-cell imaging microscope with a perfusion system.

-

High-potassium stimulation buffer (to depolarize neurons and trigger exocytosis).

-

Acidic buffer (to quench extracellular fluorescence).

Procedure:

-

Co-transfect cultured neurons with synaptophysin-pHluorin and either an empty vector (control) or the α-synuclein expression vector.

-

Allow 48-72 hours for protein expression.

-

Mount the coverslip with the transfected neurons onto the live-cell imaging microscope.

-

Perfuse the neurons with a physiological buffer and acquire baseline fluorescence images.

-

Stimulate the neurons with the high-potassium buffer for a defined period (e.g., 30 seconds) to induce exocytosis. The fusion of synaptic vesicles with the plasma membrane exposes the pHluorin to the neutral extracellular pH, causing a sharp increase in fluorescence.

-

Switch back to the physiological buffer to monitor the decay in fluorescence, which represents endocytosis and re-acidification of the synaptic vesicles.

-

At the end of the experiment, perfuse with the acidic buffer to quench all extracellular fluorescence and obtain a measure of the total recycling pool.

-

Analyze the fluorescence traces to quantify the rates of exocytosis and endocytosis, as well as the size of the recycling pool.

-

Compare these parameters between control neurons and neurons overexpressing α-synuclein.

Visualizations

Caption: Regulation of the synaptic vesicle cycle by monomeric α-synuclein.

Caption: Chaperone function of α-synuclein in SNARE complex assembly.

Caption: Experimental workflow for the synaptic vesicle recycling assay using pHluorins.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. α-Synuclein Physiology and Membrane Binding - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. α-Synuclein in synaptic function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Function of α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Frontiers | Modulation of the Interactions Between α-Synuclein and Lipid Membranes by Post-translational Modifications [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. The regulation of synaptic function by α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Increased Expression of this compound Reduces Neurotransmitter Release by Inhibiting Synaptic Vesicle Reclustering After Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. α-Synuclein Promotes SNARE-Complex Assembly in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | The Membrane Interaction of this compound [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. The Role of Membrane Affinity and Binding Modes in this compound Regulation of Vesicle Release and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Inhibition of Neurotransmitter Release by this compound | Parkinson's Disease [michaeljfox.org]

- 19. The Physiological Role of α-Synuclein and Its Relationship to Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. α-Synuclein produces a long-lasting increase in neurotransmitter release - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

The Dual Role of Alpha-Synuclein in Synaptic Vesicle Trafficking and Neurotransmitter Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-synuclein (α-syn), a 140-amino acid protein enriched in presynaptic terminals, is a critical modulator of synaptic vesicle dynamics and neurotransmitter release. While its aggregation is a pathological hallmark of synucleinopathies such as Parkinson's disease, its physiological functions are integral to normal synaptic transmission. This technical guide provides a comprehensive examination of the multifaceted role of α-syn in synaptic vesicle trafficking and neurotransmitter release. It details α-syn's involvement in the synaptic vesicle cycle, its interaction with the SNARE complex, and its influence on synaptic plasticity. This document summarizes key quantitative data from seminal studies, outlines detailed experimental protocols to investigate these functions, and provides visualizations of the underlying molecular pathways and experimental workflows.

Introduction

This compound is a key protein in neurobiology, primarily recognized for its central role in the pathophysiology of Parkinson's disease and other related neurodegenerative disorders. However, a thorough understanding of its native function is crucial to unraveling the mechanisms that lead to disease. Physiologically, α-syn exists in a dynamic equilibrium between a soluble, unstructured monomer in the cytosol and a membrane-bound, alpha-helical form. Its high concentration in presynaptic terminals places it at the core of the synaptic vesicle cycle, where it plays a complex and often debated role in regulating neurotransmitter release.[1] This guide synthesizes current knowledge to provide a detailed technical overview for researchers and professionals in the field.

Quantitative Data on this compound's Function

The following tables summarize quantitative findings from key studies, offering a comparative overview of α-syn's impact on various aspects of synaptic function.

Table 1: Effects of this compound on Synaptic Vesicle Dynamics

| Experimental Model | α-Synuclein Form | Parameter Measured | Observed Effect | Reference |

| Lamprey Reticulospinal Synapses | Excess α-syn-112 (splice isoform) | Number of Synaptic Vesicles | ~70% reduction | [2] |

| Lamprey Reticulospinal Synapses | Excess human α-synuclein | Plasma Membrane Evaginations | 55% increase | [3] |

| Lamprey Reticulospinal Synapses | Excess human α-synuclein | Clathrin-Coated Pits and Vesicles | ~2-fold increase | [3] |

| SNCA-OVX Transgenic Mice | Overexpression of human α-synuclein | Vesicle Clustering in Dorsal Striatum | Increased | [4] |

Table 2: Effects of this compound on Neurotransmitter Release

| Experimental Model | α-Synuclein Form | Parameter Measured | Observed Effect | Reference |

| α-synuclein Knockout (KO) Mice | Absence of α-synuclein | Evoked Dopamine (B1211576) Release | Exaggerated levels | [1] |

| α- and γ-synuclein Null Mice | Absence of α- and γ-synuclein | Neurotransmitter Release Probability | Increased | [1] |

| WT, SynTKO, and α-SynKO Mice | Wild-type vs. Knockout | Dopamine Release during Repeated Bursts | WT: Facilitation, KO: Depression | [5] |

| WT Mice | Wild-type | Dopamine Release over Six Sweeps | Decrease to ~50% of initial levels | [5] |

| SNCA-OVX Transgenic Mice | Overexpression of human α-synuclein | Dopamine Release in Dorsal Striatum | Early-stage decrease | [4] |

Table 3: Effects of this compound on SNARE Complex and Vesicle Fusion

| Experimental Model | α-Synuclein Form | Parameter Measured | Observed Effect | Reference |

| In Vitro Single Vesicle Fusion Assay | Non-aggregated α-synuclein | SNARE-Dependent Vesicle Docking | Up to 13-fold enhancement | [6] |

| In Vitro SNARE-Mediated Fusion Assay | Wild-type α-synuclein | Vesicle Fusion | Inhibition at αS:accessible lipid ratios of <1:500 | [7] |

| A30P Transgenic Mouse Synaptosomes | Aggregated human A30P α-synuclein | Intact SNARE Complexes | Decrease | [8] |

| CSPα KO Mice | Transgenic α-synuclein | SNARE-Complex Assembly Deficit | Rescue of the deficit | [9] |

Table 4: Effects of this compound Oligomers on Synaptic Plasticity

| Experimental Model | α-Synuclein Form | Parameter Measured | Observed Effect | Reference |

| Rat Hippocampal Slices | Oligomeric α-synuclein | Long-Term Potentiation (LTP) | Opposed LTP expression | [10] |

| Autopsied DLB Patients | Pathological α-synuclein | Active Calcineurin and pCREB | Decreased levels | [10] |

| DLB with Rapid Cognitive Decline | α-synuclein oligomers | Burden in CA1 Hippocampus | Greater burden compared to slow decline | [11] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the physiological and pathological roles of this compound.

In Vitro Single Vesicle-Vesicle Fusion Assay

This assay is used to study the kinetics of SNARE-mediated membrane fusion and the influence of accessory proteins like this compound.[12]

Materials:

-

v-SNARE (e.g., VAMP2) and t-SNARE (e.g., Syntaxin-1A, SNAP-25) proteins

-

Lipids for vesicle preparation (e.g., POPC, DOPS)

-

Fluorescent probes for lipid mixing (e.g., DiI and DiD) or content mixing

-

Flow cell

-

Total Internal Reflection Fluorescence (TIRF) microscope

Procedure:

-

Protein Reconstitution into Vesicles:

-

Prepare lipid mixtures and dry to a thin film.

-

Rehydrate the lipid film with a buffer containing the SNARE proteins.

-

Form vesicles by extrusion through polycarbonate membranes of a defined pore size.

-

Label one population of vesicles with a donor fluorophore (e.g., DiI) and another with an acceptor fluorophore (e.g., DiD).[12]

-

-

Flow Cell Preparation:

-

Assemble a flow cell using a glass slide and coverslip.

-

Immobilize one population of vesicles (e.g., v-SNARE vesicles) on the surface of the flow cell.

-

-

Fusion Reaction:

-

Inject the second population of vesicles (e.g., t-SNARE vesicles) and the protein of interest (e.g., this compound) into the flow cell.

-

Incubate at 37°C to allow for docking and fusion.

-

-

Data Acquisition and Analysis:

-

Image the flow cell using a TIRF microscope.

-

Fusion events are detected by the change in fluorescence resonance energy transfer (FRET) between the donor and acceptor fluorophores.[12]

-

Analyze the kinetics of docking, hemifusion, and full fusion.

-

In Vivo Microdialysis for Measuring Dopamine Release

This technique allows for the in vivo sampling and quantification of neurotransmitters in specific brain regions of awake animals.[13][14][15][16]

Materials:

-

Microdialysis probes

-

Guide cannula

-

Stereotaxic apparatus

-

Microinfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) system

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.

-

Surgically expose the skull and drill a hole at the coordinates corresponding to the target brain region (e.g., striatum).

-

Implant a guide cannula and secure it with dental cement.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[14][16]

-

Allow the system to stabilize and collect baseline dialysate samples.

-

Administer the test compound (e.g., a drug that modulates dopamine release) systemically or via reverse dialysis.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) in a fraction collector.[14]

-

-

Sample Analysis:

-

Analyze the collected dialysate samples using an HPLC-ECD system to quantify dopamine and its metabolites.

-

-

Histological Verification:

-

At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the placement of the microdialysis probe.[16]

-

Preparation of Recombinant Human α-Synuclein Monomers and Oligomers

This protocol describes the production of different forms of α-syn for use in functional and toxicity assays.

Monomer Preparation:

-

Expression and Purification:

-

Express recombinant human α-synuclein in E. coli.

-

Purify the protein using methods such as heat treatment, ion-exchange chromatography, and gel filtration to isolate fresh monomeric α-synuclein.[17]

-

-

Quality Control:

-

Analyze the purity and monomeric state of the protein using SDS-PAGE and Western blotting.[18]

-

Oligomer Preparation:

-

Incubation:

-

Incubate purified α-synuclein monomers under specific conditions to induce oligomerization. For example, incubation of 140 µM α-syn monomers with a 30:1 molar ratio of 4-oxo-2-nonenal (B12555) (ONE) or 4-hydroxy-2-nonenal (HNE) at 37°C for 18 hours.[19]

-

-

Characterization:

-

Characterize the resulting oligomers using techniques such as size exclusion chromatography, transmission electron microscopy (TEM), and Thioflavin T (ThT) fluorescence assays to confirm their size, morphology, and amyloid-like properties.[19]

-

Western Blot Analysis of SNARE Complex Formation

This method is used to quantify the assembly of the SNARE complex in the presence or absence of this compound.[8][9][18][20]

Materials:

-

Cell or tissue lysates

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies against SNARE proteins (e.g., VAMP2, SNAP-25, Syntaxin-1) and α-synuclein

-

Peroxidase-conjugated secondary antibodies

-

Chemiluminescence detection reagents

Procedure:

-

Sample Preparation:

-

Prepare cell or tissue lysates in a suitable lysis buffer.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunodetection:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the SNARE proteins and α-synuclein.

-

Wash the membrane and incubate with the appropriate peroxidase-conjugated secondary antibodies.

-

-

Detection and Quantification:

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of individual SNARE proteins and the assembled SNARE complex.

-

Visualizing this compound's Role: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key aspects of this compound's function in synaptic vesicle trafficking.

Conclusion

The role of this compound in synaptic vesicle trafficking and neurotransmitter release is undeniably complex, with its function being highly dependent on its concentration, conformation, and cellular context. Physiologically, it acts as a crucial facilitator of neurotransmission, ensuring the proper assembly of the fusion machinery and the maintenance of vesicle pools. However, its pathological aggregation disrupts these vital functions, leading to a cascade of events that culminates in synaptic failure and neurodegeneration. A deeper understanding of the precise molecular mechanisms governing both the physiological and pathological actions of this compound is paramount for the development of effective therapeutic strategies for synucleinopathies. This technical guide provides a foundational resource for researchers and drug development professionals, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the intricate pathways involved in this compound's multifaceted role at the synapse.

References

- 1. This compound modulates dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 2. α-Synuclein-112 Impairs Synaptic Vesicle Recycling Consistent With Its Enhanced Membrane Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acute increase of α-synuclein inhibits synaptic vesicle recycling evoked during intense stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deficits in dopaminergic transmission precede neuron loss and dysfunction in a new Parkinson model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A dual role for α-synuclein in facilitation and depression of dopamine release from substantia nigra neurons in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Continues to Enhance SNARE-Dependent Vesicle Docking at Exorbitant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. diva-portal.org [diva-portal.org]

- 9. α-Synuclein Promotes SNARE-Complex Assembly in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alpha synuclein oligomers oppose long-term potentiation and impair memory through a calcineurin-dependent mechanism: relevance to human synucleopathic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Impact of hippocampal α‐synuclein oligomers on cognitive trajectory in patients with dementia with Lewy bodies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A single vesicle-vesicle fusion assay for in vitro studies of SNAREs and accessory proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. pubs.acs.org [pubs.acs.org]

Unraveling the Enigma of Alpha-Synuclein: A Technical Guide to its Structure and Membrane-Induced Metamorphosis

For Immediate Release

A comprehensive technical guide providing an in-depth analysis of the structure of alpha-synuclein and its dynamic conformational changes upon binding to lipid membranes. This document is intended for researchers, scientists, and drug development professionals actively engaged in neurodegenerative disease research.

This compound (αS), a 140-amino acid protein, is a central player in the pathogenesis of Parkinson's disease and other synucleinopathies. While its precise physiological function remains under investigation, its interaction with and subsequent structural transformation at the lipid membranes of synaptic vesicles are critical events that modulate its function in neurotransmitter release and, when aberrant, can trigger its pathological aggregation cascade. This guide elucidates the structural characteristics of αS in its soluble and membrane-associated states, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying processes.

The Dual Nature of this compound: From Disorder to Order

In its unbound, cytosolic state, this compound is predominantly an intrinsically disordered protein (IDP), lacking a stable tertiary structure. This inherent flexibility allows it to interact with a multitude of binding partners. However, upon encountering lipid membranes, particularly those with anionic character, αS undergoes a dramatic conformational change, folding into an extended α-helical structure.

The Unbound State: A Random Coil Ensemble

Circular dichroism (CD) spectroscopy reveals that in aqueous solution, this compound exhibits a spectrum characteristic of a random coil, with minimal α-helical content.[1][2][3] This disordered state is not entirely devoid of transient local structures, with NMR studies indicating a slight propensity for α-helical conformations in the N-terminal region and transient β-sheet structures in the C-terminus.[1]

The Membrane-Bound State: An Amphipathic Alpha-Helix

The binding of this compound to lipid vesicles induces a significant conformational transition to a predominantly α-helical structure.[1][3] This induced helix is amphipathic, with a hydrophobic face that inserts into the lipid bilayer and a charged face that interacts with the polar head groups.[4] The N-terminal region (approximately residues 1-100) is the primary membrane-binding domain and is responsible for this structural transformation, while the acidic C-terminal tail (residues ~101-140) remains largely disordered and extends into the cytoplasm.[5] NMR spectroscopy has been instrumental in delineating the helical propensity of individual residues upon membrane interaction.[1][6]

Quantitative Insights into this compound's Structural Plasticity

The conformational landscape of this compound can be quantified using various biophysical techniques. The following tables summarize key data on its secondary structure composition and membrane binding affinity.

Table 1: Secondary Structure Composition of this compound

| State | Technique | α-Helix (%) | β-Sheet (%) | Random Coil (%) | Reference |

| Unbound | Circular Dichroism | < 2 | - | ~70 | [1] |

| Unbound | Circular Dichroism | 9 | 35 | 56 | [2] |

| Membrane-Bound (Acidic Vesicles) | Circular Dichroism | >70 | - | - | [3] |

| Membrane-Bound (Acidic Vesicles) | Circular Dichroism | ~71 | - | - | [1] |

Table 2: Residue-Specific Helical Propensity of Membrane-Bound this compound (SDS Micelles)

| Residue Range | Helical Propensity | Technique | Reference |

| 1-100 | High | NMR Spectroscopy | [1] |

| 18-31 | ~10% (in free state) | NMR Spectroscopy | [1] |

| 3-37 | High (Helix 1) | NMR Spectroscopy | [6] |

| 45-92 | High (Helix 2) | NMR Spectroscopy | [6] |

Table 3: Binding Affinity of this compound to Lipid Vesicles

| Lipid Composition | Technique | Dissociation Constant (Kd) | Stoichiometry (Lipid:Protein) | Reference |

| DMPS | Isothermal Titration Calorimetry | 3.8 ± 1.3 µM | 28.2 ± 0.8 | [7] |

| POPC:POPS (various ratios) | Fluorescence Correlation Spectroscopy | Dependent on % POPS | ~45 (at saturation) | [8] |

Experimental Cornerstones: Methodologies for Studying this compound

A variety of sophisticated biophysical techniques are employed to probe the structure and dynamics of this compound. Below are detailed protocols for some of the key experimental approaches.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a powerful technique for monitoring the conformational changes of αS upon membrane binding.

Protocol:

-

Sample Preparation: Prepare a stock solution of purified this compound in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). Prepare small unilamellar vesicles (SUVs) of the desired lipid composition by sonication or extrusion.

-

Instrument Setup: Use a CD spectropolarimeter equipped with a thermostatted cell holder. Set the wavelength range to 190-260 nm.

-

Data Acquisition: Record a baseline spectrum of the buffer alone. For the unbound state, record the CD spectrum of the this compound solution. For the membrane-bound state, titrate the this compound solution with increasing concentrations of SUVs and record a spectrum at each titration point until saturation is reached.

-

Data Analysis: Subtract the buffer baseline from the protein spectra. Convert the raw data (ellipticity) to mean residue ellipticity [θ]. Analyze the spectra using deconvolution algorithms to estimate the percentage of α-helix, β-sheet, and random coil structures.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Residue-Specific Structural Information

Solution NMR spectroscopy provides high-resolution structural information on this compound at the atomic level.

Protocol:

-

Isotope Labeling: Express and purify 15N- and/or 13C-labeled this compound from E. coli grown in minimal media containing 15NH4Cl and/or 13C-glucose as the sole nitrogen and carbon sources, respectively.[5]

-

Sample Preparation: Dissolve the lyophilized labeled protein in an appropriate NMR buffer (e.g., 20 mM phosphate, 100 mM NaCl, pH 6.5) to a final concentration of 100-500 µM. For membrane-bound studies, add detergent micelles (e.g., SDS) or lipid vesicles to the protein solution.

-

NMR Data Acquisition: Acquire a series of multidimensional NMR experiments, such as 1H-15N HSQC, HNCA, and HNCACB, on a high-field NMR spectrometer. These experiments allow for the assignment of backbone resonances.

-

Data Analysis: Process the NMR data using appropriate software (e.g., NMRPipe). Analyze the chemical shift perturbations between the free and membrane-bound states to identify the residues involved in binding. Use the assigned chemical shifts to calculate the secondary structure propensity (SSP) for each residue, which indicates the tendency to form α-helical or β-sheet structures.[6]

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC directly measures the heat changes associated with the binding of this compound to lipid vesicles, allowing for the determination of thermodynamic parameters.

Protocol:

-

Sample Preparation: Prepare a solution of purified this compound in the desired buffer. Prepare a concentrated solution of lipid vesicles in the same buffer. Degas both solutions before the experiment.

-

ITC Experiment: Fill the sample cell of the ITC instrument with the this compound solution. Load the injection syringe with the lipid vesicle solution.

-

Titration: Perform a series of small, sequential injections of the lipid vesicle solution into the this compound solution while monitoring the heat change.

-

Data Analysis: Integrate the heat pulses to obtain the heat released or absorbed per injection. Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[9]

Visualizing the Process: Conformational Change and Influencing Factors

The transition of this compound from a disordered to a helical state upon membrane binding is a critical event. The following diagram illustrates the logical relationship between the different states and the factors that influence this transition.

The following diagram illustrates a generalized experimental workflow for characterizing the interaction between this compound and lipid membranes.

Conclusion

The conformational plasticity of this compound, particularly its transition from a disordered monomer to a membrane-bound α-helix, is a fundamental aspect of its biology and pathology. Understanding the molecular details of this process, driven by interactions with lipid membranes, is crucial for elucidating its physiological roles and for developing therapeutic strategies to combat synucleinopathies. The quantitative data, detailed protocols, and visual models presented in this guide offer a robust framework for researchers dedicated to unraveling the complexities of this enigmatic protein.

References

- 1. Biophysical characterization of α-synuclein and its controversial structure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. α-Synuclein Physiology and Membrane Binding - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Interactions between S100A9 and this compound: Insight from NMR Spectroscopy | MDPI [mdpi.com]

- 5. Probing Structural Changes in this compound by Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Salient Features of Monomeric this compound Revealed by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipid vesicles trigger α-synuclein aggregation by stimulating primary nucleation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantification of α-Synuclein Binding to Lipid Vesicles Using Fluorescence Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Circular Dichroism and Isothermal Titration Calorimetry to Study the Interaction of α-Synuclein with Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Conversion of Natively Unstructured α-Synuclein to Its α-Helical Conformation Significantly Attenuates Production of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

The impact of post-translational modifications on alpha-synuclein function and pathology.

An In-depth Technical Guide on the Impact of Post-Translational Modifications on Alpha-Synuclein Function and Pathology

Introduction

This compound (α-syn) is a 140-amino acid protein predominantly expressed in the presynaptic terminals of neurons.[1][2] While its precise physiological functions are still under investigation, it is implicated in synaptic vesicle trafficking, dopamine (B1211576) synthesis, and neurotransmitter release.[2] In neurodegenerative diseases known as synucleinopathies, which include Parkinson's disease (PD), Dementia with Lewy Bodies (DLB), and Multiple System Atrophy (MSA), α-syn misfolds and aggregates into insoluble fibrils that form the characteristic pathological inclusions called Lewy bodies (LBs) and Lewy neurites (LNs).[3][4][5]

A growing body of evidence indicates that post-translational modifications (PTMs)—the covalent enzymatic modification of proteins following their biosynthesis—play a critical role in modulating the structure, function, and pathological aggregation of α-syn.[3][6][7] These modifications can profoundly influence α-syn's propensity to aggregate, its cellular localization, its degradation, and its associated toxicity.[4] This technical guide provides a comprehensive overview of the major PTMs of α-syn, their impact on its biology and pathology, detailed experimental methodologies for their study, and the complex interplay between different modifications.

Phosphorylation

Phosphorylation, the addition of a phosphate (B84403) group, is the most extensively studied PTM of α-syn. While only trace levels of phosphorylated α-syn are found in a healthy brain, it is estimated that over 90% of the α-syn aggregated in Lewy bodies is phosphorylated at the serine 129 (S129) residue.[1][8]

Impact on Function and Pathology

The consequences of S129 phosphorylation are complex and, in some cases, contradictory. Several studies suggest that phosphorylation at S129 promotes the aggregation and formation of inclusions characteristic of synucleinopathies.[1] However, other in vitro and in vivo studies have reported that this modification can inhibit or have no effect on fibril formation.[1][8]

Phosphorylation can also modulate α-syn's interactions and physiological functions. For instance, dephosphorylated α-syn can inhibit tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.[1] Phosphorylation at S129 has been shown to reduce this inhibitory effect, potentially impacting dopamine homeostasis.[1] Furthermore, phosphorylation can have differential effects on the membrane binding of α-syn, a critical aspect of its function. While S129 phosphorylation does not significantly affect wild-type (WT) α-syn's membrane binding, it markedly enhances the binding of the A30P mutant and reduces that of the A53T mutant, both of which are linked to familial PD.[8][9]

Other phosphorylation sites, such as Y125, have also been identified. Phosphorylation at Y125 appears to protect against α-syn-mediated toxicity and is reduced in brains affected by Lewy body dementia.[10]

Key Enzymes: Kinases and Phosphatases

Several kinases have been identified that can phosphorylate α-syn at S129. These include G-protein-coupled receptor kinases (GRKs), Casein Kinase II (CK2), and Polo-like kinases (PLKs), particularly PLK1, PLK2, and PLK3.[1][11][12][13] Leucine-rich repeat kinase 2 (LRRK2), another gene linked to familial PD, can also mediate α-syn phosphorylation.[1][12] Conversely, protein phosphatase 2A (PP2A) has been identified as a major phosphatase that dephosphorylates S129, thereby regulating the levels of phosphorylated α-syn.[10]

Quantitative Data: Impact of Phosphorylation

| PTM Site | Mutant | Effect on Aggregation | Effect on Membrane Binding | Key Kinase(s) | Reference(s) |

| Ser129 | WT | Increased self-assembly, but reports are conflicting.[1][8] | Not significantly affected.[8][9] | PLKs, GRKs, CK2, LRRK2.[1][12] | [1][8][9] |

| Ser129 | A30P | Increased self-assembly.[8] | Greatly enhanced.[8][9] | PLKs, GRKs, CK2, LRRK2.[1][12] | [8][9] |

| Ser129 | A53T | Increased self-assembly.[8] | Reduced.[8][9] | PLKs, GRKs, CK2, LRRK2.[1][12] | [8][9] |

| Tyr125 | WT | Protective; reduces toxicity.[10] | Not specified | Fyn (a Src family kinase) | [10] |

Signaling Pathway Diagram

Caption: Kinases and phosphatases regulating this compound S129 phosphorylation.

Ubiquitination

Ubiquitination is the process of attaching ubiquitin, a small regulatory protein, to a substrate protein. This PTM can signal for protein degradation via the proteasome or lysosome, alter cellular localization, or modulate protein activity.[14] Ubiquitinated α-syn is a prominent component of Lewy bodies.

Impact on Function and Pathology

Ubiquitination plays a dual role in α-syn pathology. On one hand, it is a key signal for the clearance of α-syn. E3 ubiquitin ligases, such as Nedd4 and SIAH (Seven in absentia homolog), target α-syn for degradation through proteasomal and lysosomal pathways.[14][15][16] K48-linked ubiquitin chains typically target proteins for proteasomal degradation, while K63-linked chains are often associated with lysosomal degradation pathways.[14][17]

On the other hand, certain types of ubiquitination, particularly monoubiquitination mediated by SIAH-1, have been shown to promote the aggregation of α-syn and the formation of intracellular inclusions.[16] The specific lysine (B10760008) residues on α-syn that are ubiquitinated can also determine its fate. While α-syn has 15 lysine residues, those in the N-terminal region (K6, K10, K12) are primary sites for ubiquitination found in LBs.[18] Recent studies have identified K45, K58, and K60 as critical sites for its degradation.[17]

Key Enzymes: E3 Ligases and Deubiquitinases (DUBs)

A number of E3 ligases have been implicated in α-syn ubiquitination, including Parkin (encoded by a gene mutated in autosomal recessive juvenile parkinsonism), CHIP, Nedd4, and SIAH-1/2.[15][16][19] These enzymes catalyze the final step of the ubiquitin conjugation cascade. Deubiquitinating enzymes (DUBs), such as USP8 and USP13, can reverse this process, removing ubiquitin from α-syn and potentially rescuing it from degradation.[19]

Quantitative Data: Impact of Ubiquitination

| Ubiquitin Linkage | Key E3 Ligase(s) | Primary Degradation Pathway | Pathological Consequence | Reference(s) |

| K48-linked Polyubiquitination | Parkin, CHIP | Proteasome | Promotes clearance of misfolded α-syn.[14] | [14][19] |

| K63-linked Polyubiquitination | Nedd4, TRIMs | Lysosome (Endosomal/Autophagy) | Promotes clearance of α-syn.[14][17] | [14][15][17] |

| Monoubiquitination | SIAH-1 | Not primarily for degradation | Promotes aggregation and inclusion formation.[16] | [16] |

Degradation Pathway Diagram

Caption: Ubiquitination pathways influencing this compound degradation and aggregation.

SUMOylation

SUMOylation is a PTM that involves the covalent attachment of a Small Ubiquitin-like Modifier (SUMO) protein. This process is increasingly recognized as a key regulator of α-syn homeostasis and pathology.[20]

Impact on Function and Pathology

SUMOylation appears to have a largely protective role against α-syn pathology. In vitro and in cell culture, SUMO modification can inhibit α-syn aggregation and fibril formation, keeping the protein in a soluble state.[21][22] Even a small fraction of SUMOylated α-syn can significantly delay the aggregation process.[21]

Interestingly, SUMOylation and ubiquitination can be mutually exclusive and have opposing effects. SUMOylation can compete with ubiquitination, thereby preventing the degradation of α-syn and leading to its accumulation.[20][23][24] The SUMO E3 ligase PIAS2 has been shown to promote α-syn SUMOylation, which in turn decreases its ubiquitination by SIAH and Nedd4, leading to accumulation and aggregation.[23][24] Despite this, SUMOylated α-syn and PIAS2 levels are found to be elevated in the substantia nigra of PD brains, and Lewy bodies are positive for both SUMO1 and PIAS2, suggesting a complex role in the disease state.[20][23]

Key Enzymes

The SUMOylation cascade involves a SUMO-activating enzyme (E1), a SUMO-conjugating enzyme (E2, Ubc9), and a SUMO E3 ligase (e.g., PIAS2) that facilitates the transfer of SUMO to the substrate protein.[22]

Crosstalk Diagram: Ubiquitination vs. SUMOylation

Caption: Reciprocal regulation of this compound by SUMOylation and ubiquitination.

Truncation

Truncation involves the proteolytic cleavage of α-syn, resulting in shorter fragments. C-terminally truncated forms of α-syn are frequently found in Lewy bodies and are considered to be highly pathogenic.[5][25]

Impact on Function and Pathology

The C-terminal region of α-syn is highly acidic and intrinsically disordered, and its removal exposes the hydrophobic non-amyloid component (NAC) region, which is central to aggregation. C-terminal truncation has been repeatedly shown to dramatically accelerate the rate of fibril formation in vitro, even more so than familial PD mutations like A53T.[25] These truncated species can also seed the aggregation of full-length α-syn.[25]

Various truncated forms have been identified in the brains of patients with synucleinopathies, such as 1-119, 1-122, and 1-103.[5][26] Impaired lysosomal function, which can occur with aging or in certain disease states, may promote the formation of these C-terminally truncated species through incomplete proteolytic digestion.[25]

Key Enzymes

Several proteases have been implicated in the truncation of α-syn, including calpains, caspases, cathepsins, neurosin, and matrix metalloproteinases.[26][27]

Quantitative Data: Impact of Truncation

| Truncated Species | Effect on Aggregation | Fibril Morphology | Implicated Protease(s) | Reference(s) |

| C-terminal (e.g., 1-119, 1-122) | Strongly accelerates fibril formation and seeding.[25] | Compact, shorter fibrils.[26] | Calpain-1, Cathepsins, Neurosin.[26] | [25][26] |

| N-terminal | Variable; can decrease polymerization ability.[27] | Similar length to full-length fibrils.[26] | Not specified | [26][27] |

Nitration and Acetylation

Nitration

Nitration is the addition of a nitro group to tyrosine residues, often occurring under conditions of oxidative and nitrative stress, which are implicated in PD pathogenesis.[18][28] All four tyrosine residues of α-syn (Y39, Y125, Y133, Y136) can be nitrated.[18] High concentrations of nitrated α-syn are found in Lewy bodies.[18][28] In vitro studies have shown that nitration can promote the formation of α-syn oligomers.[18] Specifically, nitration at Tyr-39 has been shown to increase significantly in cellular models of PD.[29][30]

N-terminal Acetylation

Unlike the other PTMs discussed, N-terminal acetylation is a constitutive modification, meaning virtually all α-syn in vivo is acetylated at its N-terminus.[31][32] For many years, in vitro studies were conducted using non-acetylated recombinant α-syn. It is now clear that this modification is critical for the protein's native structure and function. N-terminal acetylation promotes a more stable α-helical conformation, particularly upon binding to lipid membranes.[32][33] This modification generally slows down the aggregation process and can alter the morphology of the resulting amyloid fibrils, which tend to have a lower β-sheet content.[34][35]

Experimental Protocols

Protocol 1: Identification of PTMs by Immunoprecipitation-Mass Spectrometry (IP-MS)

This protocol outlines a general workflow for identifying and quantifying α-syn PTMs from cell lysates or brain tissue.

-

Sample Preparation:

-

Lyse cells or homogenize tissue in a buffer containing protease and phosphatase inhibitors to preserve PTMs.

-

Quantify total protein concentration using a standard assay (e.g., BCA).

-

-

Immunoprecipitation (IP):

-

Incubate the protein lysate with a specific anti-α-synuclein antibody (e.g., monoclonal antibody to the C-terminus) overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads or agarose (B213101) resin to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads several times with a stringent wash buffer to remove non-specifically bound proteins.

-

Elute the captured α-syn from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

-

-

Protein Digestion:

-

Perform in-solution or in-gel digestion of the eluted α-syn. Typically, the sample is reduced (with DTT), alkylated (with iodoacetamide), and then digested with a protease like trypsin overnight.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The peptides are separated by reverse-phase chromatography and then ionized and fragmented in the mass spectrometer.

-

-

Data Analysis:

-

Search the acquired MS/MS spectra against a protein database (e.g., UniProt) containing the human α-syn sequence using a search engine like Mascot, Sequest, or MaxQuant.

-

Specify the potential PTMs (e.g., phosphorylation, ubiquitination (GlyGly remnant on lysine), nitration, acetylation) as variable modifications in the search parameters.

-

Identified peptides containing PTMs can be validated manually and quantified based on spectral counts or precursor ion intensity.

-

IP-MS Workflow Diagram

Caption: Experimental workflow for PTM identification by IP-Mass Spectrometry.

Protocol 2: Thioflavin T (ThT) Aggregation Assay

This protocol is used to monitor the kinetics of α-syn fibril formation in vitro.

-

Protein Preparation:

-

Prepare monomeric α-syn (with or without a specific PTM) by dissolving lyophilized protein in an appropriate buffer (e.g., PBS, pH 7.4) and filtering to remove any pre-existing aggregates.

-

Determine the protein concentration accurately.

-

-

Assay Setup:

-

In a 96-well black, clear-bottom plate, combine the monomeric α-syn solution with Thioflavin T (ThT) dye to a final concentration of ~10-20 µM.

-

Include appropriate controls (e.g., buffer with ThT only, different α-syn variants).

-

To study seeded aggregation, add a small percentage (e.g., 1-5%) of pre-formed fibrils (PFFs) to the monomer solution.

-

-

Incubation and Measurement:

-

Seal the plate to prevent evaporation and incubate it in a plate reader at 37°C with intermittent shaking (e.g., 5 minutes of shaking followed by 10 minutes of rest).

-

Measure the ThT fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals over several hours or days.

-

-

Data Analysis:

-

Plot the ThT fluorescence intensity against time. The resulting curve typically shows a lag phase, an exponential growth phase, and a plateau phase.

-

The lag time (t_lag) and the maximum fluorescence intensity can be used to compare the aggregation propensities of different α-syn forms. A shorter lag time indicates faster aggregation.

-

Conclusion and Future Directions

Post-translational modifications are integral to the biology and pathobiology of α-synuclein. While modifications like phosphorylation at S129, certain forms of ubiquitination, truncation, and nitration are strongly associated with a pathological state and enhanced aggregation, others like N-terminal acetylation and SUMOylation can be protective. The complex interplay and crosstalk between these PTMs add another layer of regulatory control that is only beginning to be understood.

For researchers and drug development professionals, targeting the enzymes that regulate these PTMs—such as PLK2, CK2, PP2A, and specific E3 ligases—represents a promising therapeutic strategy for synucleinopathies.[4] The development of more sophisticated analytical techniques will be crucial to unravel the "PTM code" of α-synuclein, clarifying how specific combinations of modifications dictate its conformational state, function, and ultimate fate in health and disease. A deeper understanding of these processes will pave the way for novel biomarkers and targeted interventions aimed at preventing the cascade of events that leads to neurodegeneration.

References

- 1. mdpi.com [mdpi.com]

- 2. The effects of post-translational modifications on this compound aggregation and immune cell activation in Parkinson’s disease [explorationpub.com]

- 3. This compound Post-translational Modifications: Implications for Pathogenesis of Lewy Body Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alpha synuclein post translational modifications: potential targets for Parkinson's disease therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The emerging role of α-synuclein truncation in aggregation and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Posttranslational Modifications of α-Synuclein, Their Therapeutic Potential, and Crosstalk in Health and Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | The Roles of Post-translational Modifications on α-Synuclein in the Pathogenesis of Parkinson’s Diseases [frontiersin.org]

- 8. Effects of Serine 129 Phosphorylation on α-Synuclein Aggregation, Membrane Association, and Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of Serine 129 Phosphorylation on α-Synuclein Aggregation, Membrane Association, and Internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phosphatases of α-synuclein, LRRK2, and tau: important players in the phosphorylation-dependent pathology of Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phosphorylation of synucleins by members of the Polo-like kinase family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. researchgate.net [researchgate.net]

- 14. α-Synuclein ubiquitination – functions in proteostasis and development of Lewy bodies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enzymes that Catalyze for this compound Ubiquitination and Degradation | Parkinson's Disease [michaeljfox.org]

- 16. The E3 ubiquitin ligase seven in absentia homolog 1 may be a potential new therapeutic target for Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Monitoring α-synuclein ubiquitination dynamics reveals key endosomal effectors mediating its trafficking and degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound biology in Lewy body diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. SUMOylation in α-Synuclein Homeostasis and Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 21. rupress.org [rupress.org]

- 22. Alpha Synuclein SUMOylation: A Novel Therapeutic Target | StressMarq Biosciences Inc. [stressmarq.com]

- 23. pnas.org [pnas.org]

- 24. SUMOylation and ubiquitination reciprocally regulate α-synuclein degradation and pathological aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Physiological C-terminal truncation of α-synuclein potentiates the prion-like formation of pathological inclusions - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Truncation or proteolysis of α-synuclein in Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Oxidative damage linked to neurodegeneration by selective this compound nitration in synucleinopathy lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Preferentially increased nitration of α-synuclein at tyrosine-39 in a cellular oxidative model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Probing the effects of N-terminal acetylation on α-synuclein structure, aggregation and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. N-terminal Acetylated Alpha Synuclein in Parkinson’s Disease | StressMarq Biosciences Inc. [stressmarq.com]

- 33. Frontiers | How important is the N-terminal acetylation of this compound for its function and aggregation into amyloids? [frontiersin.org]

- 34. N-terminal acetylation of α-synuclein induces increased transient helical propensity and decreased aggregation rates in the intrinsically disordered monomer - PMC [pmc.ncbi.nlm.nih.gov]

- 35. pubs.acs.org [pubs.acs.org]

How do specific SNCA gene mutations (e.g., A53T) lead to early-onset Parkinson's disease?

A Technical Guide on the Molecular Pathogenesis of SNCA-A53T

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra region of the brain.[1][2] While the majority of PD cases are sporadic, a subset is linked to specific genetic mutations.[1] Among the most studied are point mutations in the SNCA gene, which encodes the alpha-synuclein (α-syn) protein.[1] The A53T mutation, a single amino acid substitution from alanine (B10760859) to threonine at position 53, is particularly significant as it is linked to an autosomal dominant, early-onset form of Parkinson's disease.[3][4] This missense mutation, resulting from a G209A change in the SNCA gene, typically leads to an earlier age of disease onset and a more rapid progression.[3][4] Understanding the precise molecular and cellular consequences of the A53T mutation is critical for developing targeted therapeutic strategies for this aggressive form of PD.

This technical guide provides an in-depth analysis of the mechanisms by which the A53T mutation drives neurodegeneration. It is intended for researchers, scientists, and drug development professionals engaged in the study of Parkinson's disease and related synucleinopathies.

Core Pathogenic Mechanisms of the A53T Mutation

The A53T mutation instigates a cascade of cytotoxic events, primarily by altering the structural and functional properties of the α-synuclein protein. This leads to accelerated protein aggregation, profound mitochondrial dysfunction, impaired protein clearance, synaptic failure, and neuroinflammation.

Accelerated Protein Aggregation

The hallmark of Parkinson's disease pathology is the presence of Lewy bodies, which are intracellular inclusions composed mainly of aggregated α-synuclein.[3][4] The A53T mutation significantly accelerates this process.

-

Structural Destabilization: The N-terminal region of α-synuclein, where the A53T mutation occurs, is critical for its interaction with membranes.[3][4] Theoretical models and NMR measurements suggest that the substitution of the small, hydrophobic alanine with the bulkier, polar threonine disrupts long-range interactions within the protein. This change promotes the formation of β-sheet structures, which are the fundamental components of amyloid fibrils.[2][3][4]

-

Enhanced Fibrillization Kinetics: The A53T mutant form of α-synuclein fibrillizes more rapidly in solution than its wild-type (WT) counterpart.[3][4] Crucially, the mutation has a more pronounced effect on the formation of early-stage aggregates, such as oligomers and protofibrils, which are considered the most neurotoxic species.[3][4] A53T α-synuclein shows a greater propensity to form these toxic annular and tubular protofibrils.[4]

| Parameter | Wild-Type (WT) α-Synuclein | A53T Mutant α-Synuclein | Reference |

| Aggregation Rate | Slower | Faster fibrillization in solution.[3][4] | [5][6][7] |

| Protofibril Formation | Less prone | Greater tendency to form annular and tubular protofibrils.[3][4] | [3][4] |

| Lag Phase | Longer | Shorter, indicating faster nucleation. | [5][7] |

| Growth Kinetics | Slower elongation | A53T substitution dominates and accelerates growth kinetics.[5][7] | [5][7] |

Table 1: Comparative Aggregation Kinetics of Wild-Type vs. A53T α-Synuclein.

Mitochondrial Dysfunction and Oxidative Stress

Mitochondria are central to neuronal survival, and their impairment is a key feature in both sporadic and genetic forms of PD.[8] A53T α-synuclein directly targets and compromises mitochondrial function through multiple mechanisms.

-

Impaired Respiration: The expression of A53T α-synuclein is associated with impaired mitochondrial respiratory function and a decrease in the activity of Complex I of the electron transport chain.[9]

-

Proton Gradient Dissipation: The mutant protein increases dissipative fluxes across the inner mitochondrial membrane, which reduces the organelle's bioenergetic excess capacity, making neurons more vulnerable to stress.[9]

-

Increased Oxidative Stress: Mitochondrial dysfunction leads to the increased production of reactive oxygen species (ROS). The A53T mutation exacerbates this, leading to significant oxidative stress, which in turn damages cellular components, including mitochondrial DNA.[3][4][9]

-

Autophagy and Mitophagy: A53T α-synuclein can induce mitochondrial autophagy (mitophagy).[3][4] While this can be a protective mechanism to clear damaged mitochondria, its overactivation may lead to excessive mitochondrial loss and contribute to neurodegeneration.[3][4]

| Parameter | Control/WT α-Synuclein | A53T α-Synuclein | Reference |

| Mitochondrial Respiration | Normal | Impaired respiratory function.[3][4] | [3][4] |

| Maximal Respiratory Capacity | Normal | Decreased.[9] | [9] |

| Mitochondrial Membrane Potential | Stable | Reduced/Impaired.[3][4] | [3][4] |

| Reactive Oxygen Species (ROS) | Basal levels | Increased intracellular levels.[3][4] | [3][4] |

| Mitochondrial Autophagy | Regulated | Induced/Overactivated.[3][4] | [3][4] |

| Cell Death (PC12 cells) | Baseline | Up to 40% increase with A53T overexpression.[3][4] | [3][4] |

Table 2: Effects of A53T α-Synuclein on Key Mitochondrial and Cellular Parameters.

Caption: A53T α-synuclein-induced mitochondrial dysfunction pathway.

Impairment of Protein Degradation Pathways

The accumulation of mutant α-synuclein is exacerbated by its ability to impair the very cellular systems responsible for its clearance.

-

Proteasome Inhibition: A53T α-synuclein aggregates can directly inhibit the activity of the 26S proteasome, the primary machinery for degrading ubiquitinated proteins. This creates a vicious cycle where reduced clearance leads to further accumulation and aggregation.[3][4]

-

Slower Degradation: Studies have shown that the A53T mutant protein has a longer half-life and is degraded more slowly by the ubiquitin-proteasome pathway compared to the wild-type protein.[10] This slower degradation provides a kinetic basis for its accumulation and subsequent aggregation.[10]

| Parameter | Wild-Type (WT) α-Synuclein | A53T Mutant α-Synuclein | Reference |

| Proteasome Activity | No direct inhibition | Decreased/Inhibited by aggregates.[3][4] | [3][4] |

| Degradation Half-life (t½) | Shorter | 50% longer than WT protein.[10] | [10] |

| Degradation Pathway | Ubiquitin-Proteasome Pathway | Ubiquitin-Proteasome Pathway (slower rate).[10] | [10] |

Table 3: Degradation Kinetics of Wild-Type vs. A53T α-Synuclein.

Synaptic and Neuronal Dysfunction

This compound is highly concentrated at presynaptic terminals, and its dysfunction has profound consequences for neuronal communication.

-

Dopamine (B1211576) Dyshomeostasis: In rodent models, overexpression of A53T α-synuclein leads to impaired dopamine signaling even before significant neurodegeneration occurs.[3][4] Furthermore, cells expressing the A53T mutant are more vulnerable to dopamine-induced toxicity.[3][4]

-

Presynaptic Deficits: Both WT and A53T α-synuclein can suppress presynaptic transmission by disrupting the recycling pool of synaptic vesicles.[4]

-

Postsynaptic Deficits (Tau-Dependent): Uniquely, the A53T mutation induces postsynaptic dysfunction.[11] This is characterized by a decreased miniature postsynaptic current amplitude and a reduced AMPA-to-NMDA receptor current ratio.[11] This pathogenic process is dependent on the hyperphosphorylation of the tau protein (mediated by GSK-3β), leading to its mislocalization into dendritic spines and subsequent internalization of AMPA receptors.[11] This mechanism provides a direct link between A53T α-synuclein and tau pathology, which is often observed in the brains of patients with this mutation.[11][12]

Caption: A53T α-synuclein pathway leading to postsynaptic dysfunction.

Neuroinflammation

The central nervous system's immune cells, microglia and astrocytes, play a crucial role in the pathogenesis of PD.

-

Microglial Activation: Extracellular α-synuclein aggregates, particularly the A53T form, are potent activators of microglia.[2] The A53T mutant protein induces a stronger pro-inflammatory response compared to WT α-synuclein, mediated by MAPK, NF-κB, and AP-1 signaling pathways.[2] This leads to the release of cytotoxic factors and contributes to a state of chronic neuroinflammation.

-

Astrocytic Dysfunction: When A53T α-synuclein is expressed in astrocytes, it can cause decreased expression of glutamate (B1630785) transporters, leading to excitotoxicity and downstream activation of microglia.[3][4]

Experimental Protocols & Methodologies

The study of the A53T mutation relies on a variety of robust experimental models and assays.

This compound Aggregation Assay (Thioflavin T)

This is the most common method for monitoring the kinetics of amyloid fibril formation in vitro.

-

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. The increase in fluorescence intensity over time is proportional to the amount of fibril formation.

-

Methodology:

-

Preparation: Recombinant α-synuclein monomer (WT or A53T) is purified and prepared in a suitable buffer (e.g., PBS, pH 7.4). A stock solution of ThT is prepared and filtered.

-

Reaction Setup: The α-synuclein monomer is mixed with ThT in a 96-well microplate. To accelerate the reaction, a Teflon bead can be added to each well for agitation.[13] For seeded reactions, a small percentage of pre-formed fibrils (PFFs) is added.[14]

-

Incubation: The plate is sealed and incubated at 37°C with continuous shaking (e.g., 600 rpm).

-

Measurement: ThT fluorescence is measured at regular intervals using a microplate reader with excitation set to ~450 nm and emission to ~485 nm.

-

Analysis: The resulting data are plotted as fluorescence intensity versus time, generating a sigmoidal curve from which the lag time (nucleation phase) and growth rate (elongation phase) can be calculated.

-

Caption: Experimental workflow for a Thioflavin T aggregation assay.

Assessment of Mitochondrial Dysfunction in Cellular Models

High-resolution respirometry is used to assess the impact of A53T expression on mitochondrial oxygen consumption.

-

Principle: This technique measures the rate of oxygen consumption (OCR) in living cells in real-time, providing insights into basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

-

Methodology:

-

Cell Culture: Neuronal cell lines (e.g., SH-SY5Y) or primary neurons are cultured on specialized microplates and transfected or transduced to express WT or A53T α-synuclein.[15][16]

-

Assay Preparation: The culture medium is replaced with a specialized assay medium. The cells are incubated in a CO₂-free incubator to equilibrate.

-

Sequential Inhibitor Injection: A series of mitochondrial respiratory chain inhibitors are sequentially injected into each well to probe different aspects of mitochondrial function. A typical sequence includes:

-

Oligomycin: An ATP synthase inhibitor, used to determine ATP-linked respiration.

-

FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone): An uncoupling agent that collapses the proton gradient and induces maximal respiration.

-

Rotenone & Antimycin A: Complex I and Complex III inhibitors, respectively, used to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

-

-

Data Acquisition: The OCR is measured continuously throughout the experiment using an instrument like the Seahorse XF Analyzer.

-

Analysis: The data are analyzed to calculate key parameters of mitochondrial function, such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.[15]

-

Generation and Analysis of A53T Transgenic Mouse Models

In vivo studies are essential for understanding the systemic effects of the A53T mutation.

-

Model Generation: Transgenic mice are created by microinjecting a DNA construct containing the human SNCA gene with the A53T mutation into fertilized mouse oocytes.[17][18] The expression is often driven by a neuron-specific promoter, such as the mouse prion protein (PrP) promoter, to direct expression to the central nervous system.[11][17][19]

-

Genotyping: Pups are genotyped using PCR on DNA extracted from tail biopsies or buccal swabs to identify transgenic carriers.[20]

-

Phenotypic Analysis:

-

Behavioral Testing: Mice are subjected to a battery of tests to assess motor function (e.g., rotarod, grip strength, open-field test) and cognitive or anxiety-like behaviors (e.g., elevated plus maze).[17][19] A53T mice typically develop progressive motor impairments, hyperactivity, and reduced anxiety-like behavior at advanced ages.[17][19]

-

Histopathology: Brain and spinal cord tissues are collected at different ages. Immunohistochemistry is used to detect α-synuclein aggregation (including phosphorylated forms like pSer129), neuronal loss (e.g., in the substantia nigra), and glial activation (microgliosis and astrogliosis).[21]

-

Biochemical Analysis: Brain lysates are analyzed using Western blotting to quantify levels of total and aggregated α-synuclein, dopamine transporters, and other relevant proteins.[19]

-

Conclusion

The A53T mutation in the SNCA gene acts as a potent driver of early-onset Parkinson's disease by fundamentally altering the biology of the α-synuclein protein. It accelerates the formation of toxic protein aggregates, which in turn initiate a devastating cascade involving mitochondrial collapse, oxidative stress, impaired protein clearance, synaptic failure, and chronic neuroinflammation. The unique tau-dependent postsynaptic toxicity adds another layer of complexity to its pathogenic profile. The cellular and animal models developed to study this mutation have been instrumental in dissecting these pathways and continue to serve as critical platforms for the preclinical evaluation of novel therapeutic agents aimed at halting or slowing the relentless progression of this neurodegenerative disease.

References

- 1. Causes of Parkinson's disease - Wikipedia [en.wikipedia.org]

- 2. This compound Proteins Promote Pro-Inflammatory Cascades in Microglia: Stronger Effects of the A53T Mutant | PLOS One [journals.plos.org]

- 3. news-medical.net [news-medical.net]

- 4. A53T Alpha Synuclein in Parkinson's Disease | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]

- 5. The A53T mutation is key in defining the differences in the aggregation kinetics of human and mouse α-synuclein [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Frontiers | Mitochondrial Dysfunction in Parkinson’s Disease: From Mechanistic Insights to Therapy [frontiersin.org]

- 9. α-Synuclein A53T Promotes Mitochondrial Proton Gradient Dissipation and Depletion of the Organelle Respiratory Reserve in a Neuroblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Degradation of this compound by proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A53T Mutant this compound Induces Tau-Dependent Postsynaptic Impairment Independently of Neurodegenerative Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Clinical, Neuropathological and Genotypic Variability in SNCA A53T Familial Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. alzforum.org [alzforum.org]

- 18. 010799 - Snca[-]; dbl-PAC-Tg(SNCA[A53T]) Strain Details [jax.org]

- 19. Mice Expressing the A53T Mutant Form of Human this compound Exhibit Hyperactivity and Reduced Anxiety-Like Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 20. escholarship.org [escholarship.org]

- 21. Parkinson's Disease α-Synuclein Transgenic Mice Develop Neuronal Mitochondrial Degeneration and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

The Prion-Like Cascade: An In-Depth Technical Guide to the Propagation and Cell-to-Cell Transmission of Alpha-Synuclein Aggregates

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aggregation and subsequent intercellular spread of the alpha-synuclein (α-syn) protein are central to the pathogenesis of a group of neurodegenerative disorders known as synucleinopathies, which include Parkinson's disease (PD), dementia with Lewy bodies (DLB), and multiple system atrophy (MSA).[1][2][3][4] A growing body of evidence supports a "prion-like" mechanism, where misfolded α-syn aggregates can propagate through the nervous system by inducing the conformational change of endogenous α-syn in recipient cells.[1][5][6][7] This guide provides a comprehensive technical overview of the core concepts, experimental methodologies, and quantitative data related to the prion-like propagation of α-syn. It is intended to serve as a resource for researchers and drug development professionals working to understand and target this key pathological process.

The this compound Aggregation Cascade